molecular formula C25H21ClN4O5 B2555157 ethyl 2-(2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate CAS No. 923123-52-8

ethyl 2-(2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate

Cat. No.: B2555157
CAS No.: 923123-52-8
M. Wt: 492.92
InChI Key: GSUZCTKIYOFWNL-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including an ester group (benzoate), an amide group (acetamido), a pyrimidine ring (a six-membered ring with two nitrogen atoms), and a benzyl group (a phenyl ring attached to a methylene group). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound is likely quite complex due to the presence of multiple functional groups and a heterocyclic ring. These features could result in a variety of interesting chemical properties .


Chemical Reactions Analysis

The compound could undergo a variety of chemical reactions due to the presence of several reactive functional groups. For example, the ester group could undergo hydrolysis, transesterification, or reduction reactions. The amide group could participate in hydrolysis or reduction reactions. The pyrimidine ring could undergo electrophilic aromatic substitution or nucleophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, it is likely to be a solid at room temperature and could have varying solubility in different solvents depending on the balance of polar and nonpolar groups .

Scientific Research Applications

Antitumor and Antifolate Activity

Ethyl 2-(2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate has shown potential in antitumor activities, particularly as an inhibitor of human dihydrofolate reductase (DHFR). DHFR inhibitors are significant in cancer treatment as they can inhibit the growth of tumor cells. A study by Gangjee et al. (2007) demonstrated the synthesis of analogues of this compound with promising activity against tumor cells in culture (Gangjee et al., 2007).

Synthesis and Medicinal Chemistry

The synthesis of compounds related to this compound has been explored for their potential in medicinal applications. Leyva-Acuña et al. (2020) described the microwave irradiation synthesis of a novel compound with a pyrimidine core, emphasizing the importance of pyrimidines in medicinal chemistry due to their wide range of biological activities (Leyva-Acuña et al., 2020).

Microbial Degradation

Research has also been conducted on the microbial degradation of similar compounds. Sharma et al. (2012) studied the degradation of chlorimuron-ethyl, a compound structurally related to the target compound, by Aspergillus niger. This study is significant as it explores the environmental impact and biodegradation pathways of such compounds (Sharma et al., 2012).

Inhibitory Properties against Pathogens

Some derivatives of this compound class have shown potent and selective inhibition of DHFR from pathogens like Toxoplasma gondii and Mycobacterium avium, which are responsible for opportunistic infections in immunocompromised patients. This was discussed in the study by Gangjee et al. (2009), highlighting the potential therapeutic applications in infectious diseases (Gangjee et al., 2009).

Antimicrobial Applications

Compounds structurally related to this compound have been synthesized and evaluated for antimicrobial activities. The work by Hossan et al. (2012) on synthesizing pyrimidinone and oxazinone derivatives fused with thiophene rings is an example of exploring these compounds' antibacterial and antifungal properties (Hossan et al., 2012).

Oxidation Studies

The compound's oxidation properties and reactions have been studied, contributing to our understanding of its chemical behavior and potential applications in chemical synthesis. Memarian and Farhadi (2009) conducted studies on the oxidation of related dihydropyrimidinones, which is relevant to the chemical manipulation and synthesis of these compounds (Memarian & Farhadi, 2009).

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. This could include studying its reactivity, stability, and possible uses in fields like medicine or materials science .

Mechanism of Action

The compound also contains an acetamido group and a benzoate ester. Acetamido groups are common in bioactive molecules and can participate in hydrogen bonding with biological targets. Benzoate esters are often used in prodrugs, where they enhance the lipophilicity and improve the pharmacokinetic properties of the parent drug .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 2-(2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate involves the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate to form ethyl 2-(4-chlorobenzylidene)acetate. This intermediate is then reacted with urea to form 2-(4-chlorobenzyl)-3,4-dihydropyrido[3,2-d]pyrimidin-4-one. The resulting compound is then reacted with acetic anhydride to form 2-(4-chlorobenzyl)-3,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl acetate, which is then reacted with 2-aminobenzoic acid to form the final product, ethyl 2-(2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate.", "Starting Materials": [ "Ethyl acetoacetate", "4-chlorobenzaldehyde", "Urea", "Acetic anhydride", "2-aminobenzoic acid" ], "Reaction": [ "Step 1: Condensation of ethyl acetoacetate with 4-chlorobenzaldehyde in the presence of a base to form ethyl 2-(4-chlorobenzylidene)acetate.", "Step 2: Reaction of ethyl 2-(4-chlorobenzylidene)acetate with urea in the presence of a base to form 2-(4-chlorobenzyl)-3,4-dihydropyrido[3,2-d]pyrimidin-4-one.", "Step 3: Reaction of 2-(4-chlorobenzyl)-3,4-dihydropyrido[3,2-d]pyrimidin-4-one with acetic anhydride in the presence of a base to form 2-(4-chlorobenzyl)-3,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl acetate.", "Step 4: Reaction of 2-(4-chlorobenzyl)-3,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl acetate with 2-aminobenzoic acid in the presence of a base to form ethyl 2-(2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate." ] }

CAS No.

923123-52-8

Molecular Formula

C25H21ClN4O5

Molecular Weight

492.92

IUPAC Name

ethyl 2-[[2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetyl]amino]benzoate

InChI

InChI=1S/C25H21ClN4O5/c1-2-35-24(33)18-6-3-4-7-19(18)28-21(31)15-29-20-8-5-13-27-22(20)23(32)30(25(29)34)14-16-9-11-17(26)12-10-16/h3-13H,2,14-15H2,1H3,(H,28,31)

InChI Key

GSUZCTKIYOFWNL-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)N=CC=C3

solubility

not available

Origin of Product

United States

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